molecular formula C9H12FNO B1387651 3-Amino-3-(3-fluorophenyl)propan-1-ol CAS No. 683221-07-0

3-Amino-3-(3-fluorophenyl)propan-1-ol

Cat. No.: B1387651
CAS No.: 683221-07-0
M. Wt: 169.2 g/mol
InChI Key: ZCLXAQLZFPYYQJ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-Nitro-3-(3-fluorophenyl)propan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be further reduced to form 3-Amino-3-(3-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-Oxo-3-(3-fluorophenyl)propan-1-ol.

    Reduction: 3-Amino-3-(3-fluorophenyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-3-(3-fluorophenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-fluorophenyl)propan-1-ol
  • 3-Amino-3-(4-fluorophenyl)propan-1-ol
  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Uniqueness

3-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the meta position can enhance the compound’s stability and binding affinity to specific molecular targets compared to its ortho and para analogs.

Properties

IUPAC Name

3-amino-3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXAQLZFPYYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659655
Record name 3-Amino-3-(3-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683221-07-0
Record name 3-Amino-3-(3-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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